4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a complex organic compound that combines a chromenone structure with a tert-butoxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a series of condensation reactions involving salicylaldehyde and an appropriate phenylacetic acid derivative. The tert-butoxycarbonyl-protected amino acid is then introduced through an esterification reaction, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The carbonyl group in the chromenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
Reduction: 4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
Substitution: 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-aminohexanoate.
Scientific Research Applications
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl-protected amino acid moiety can be deprotected to reveal a free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-aminohexanoate.
- 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
- 4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate.
Uniqueness
What sets 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate apart from similar compounds is its unique combination of a chromenone core and a tert-butoxycarbonyl-protected amino acid
Properties
Molecular Formula |
C27H31NO7 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C27H31NO7/c1-27(2,3)35-26(31)28-15-7-5-6-8-24(29)33-20-13-14-21-22(17-25(30)34-23(21)16-20)18-9-11-19(32-4)12-10-18/h9-14,16-17H,5-8,15H2,1-4H3,(H,28,31) |
InChI Key |
LWNRNBZYUNQLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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